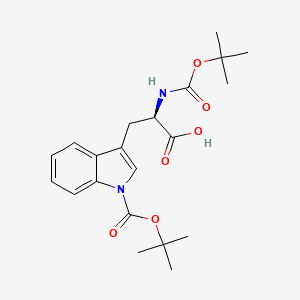
(R)-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound that features both indole and amino acid moieties. This compound is often used in synthetic organic chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the indole ring. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
®-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its ability to mimic natural amino acids. It is also employed in the development of peptide-based drugs.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or activators of specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The indole ring can engage in π-π stacking interactions, while the amino acid moiety can form hydrogen bonds with proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-amino-propanoic acid
- ®-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)butanoic acid
Uniqueness
®-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its dual protection with tert-butoxycarbonyl groups, which enhances its stability and reactivity. This makes it a valuable intermediate in synthetic organic chemistry and various research applications.
生物活性
(R)-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known by its CAS number 201290-11-1, is a synthetic compound that belongs to the class of amino acids modified with indole and tert-butoxycarbonyl (Boc) groups. This compound has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development.
- Molecular Formula : C16H20N2O4
- Molecular Weight : 304.34 g/mol
- Purity : Typically above 98% in commercial preparations
- Storage Conditions : Should be kept in a dark place under inert atmosphere at temperatures between 2-8°C.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential effects in pharmacology and biochemistry.
The compound's structure suggests that it may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The indole moiety is known for its role in modulating neurotransmitter systems, while the amino acid framework allows for potential incorporation into peptides or proteins, enhancing bioactivity.
Case Study 2: Neuroprotective Effects
Research on indole-based compounds has indicated neuroprotective effects, potentially through modulation of neuroinflammatory pathways. The presence of the tert-butoxycarbonyl group may enhance stability and bioavailability, making it a candidate for further studies in neurodegenerative disease models .
Comparative Analysis
A comparative analysis of this compound with other indole derivatives highlights its unique structural features that may confer specific biological activities:
属性
分子式 |
C21H28N2O6 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)/t15-/m1/s1 |
InChI 键 |
FATGZMFSCKUQGO-OAHLLOKOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















